molecular formula C19H25N5O5 B11623797 8-[(2-hydroxyethyl)amino]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-[(2-hydroxyethyl)amino]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11623797
M. Wt: 403.4 g/mol
InChI Key: VSMNVLXTEQOVTB-UHFFFAOYSA-N
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Description

8-[(2-hydroxyethyl)amino]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-hydroxyethyl)amino]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes under controlled conditions.

    Introduction of the hydroxyethylamino group: This step involves the reaction of the purine core with 2-hydroxyethylamine in the presence of a suitable catalyst.

    Attachment of the hydroxy-3-(2-methylphenoxy)propyl group: This is typically done through an etherification reaction using 2-methylphenol and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-[(2-hydroxyethyl)amino]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

8-[(2-hydroxyethyl)amino]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(2-hydroxyethyl)amino]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(2-hydroxyethyl)amino]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C19H25N5O5

Molecular Weight

403.4 g/mol

IUPAC Name

8-(2-hydroxyethylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C19H25N5O5/c1-12-6-4-5-7-14(12)29-11-13(26)10-24-15-16(21-18(24)20-8-9-25)22(2)19(28)23(3)17(15)27/h4-7,13,25-26H,8-11H2,1-3H3,(H,20,21)

InChI Key

VSMNVLXTEQOVTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2NCCO)N(C(=O)N(C3=O)C)C)O

Origin of Product

United States

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